(R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on an indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination and Chlorination: The indane ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 6 and 5 positions, respectively.
Reduction: The resulting compound undergoes reduction to form the dihydro derivative.
Amination: Finally, the amine group is introduced at the 1 position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination and chlorination reactions followed by catalytic hydrogenation and amination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Oxo derivatives of the indane ring.
Reduction: Fully hydrogenated indane derivatives.
Substitution: Compounds with various functional groups replacing the bromine and chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is investigated for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways.
Industry
The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It may be used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Properties
IUPAC Name |
(1R)-6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRJRQTCBCDAI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.